1-[(2-methylphenyl)methyl]-2-[(morpholin-4-yl)methyl]-1H-1,3-benzodiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(2-methylphenyl)methyl]-2-[(morpholin-4-yl)methyl]-1H-1,3-benzodiazole is a complex organic compound that features a benzimidazole core linked to a morpholine ring. Benzimidazole derivatives are known for their diverse pharmacological activities, including antimicrobial, anticancer, and antiviral properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-methylphenyl)methyl]-2-[(morpholin-4-yl)methyl]-1H-1,3-benzodiazole typically involves the condensation of o-phenylenediamine with an appropriate aldehyde to form the benzimidazole core Common reagents used in these reactions include formic acid, trimethyl orthoformate, and various aldehydes .
Industrial Production Methods
Industrial production methods for this compound often involve multi-step synthesis processes that are optimized for high yield and purity. These methods may include the use of catalysts and specific reaction conditions to ensure efficient formation of the desired product .
Chemical Reactions Analysis
Types of Reactions
1-[(2-methylphenyl)methyl]-2-[(morpholin-4-yl)methyl]-1H-1,3-benzodiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially involving the morpholine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles, often under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional functional groups, while reduction can lead to the formation of more saturated compounds .
Scientific Research Applications
1-[(2-methylphenyl)methyl]-2-[(morpholin-4-yl)methyl]-1H-1,3-benzodiazole has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its pharmacological activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(2-methylphenyl)methyl]-2-[(morpholin-4-yl)methyl]-1H-1,3-benzodiazole involves its interaction with specific molecular targets and pathways. The benzimidazole core is known to inhibit various enzymes and proteins, leading to its antimicrobial and anticancer effects . The morpholine ring may enhance its binding affinity and specificity for these targets .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
1-[(2-methylphenyl)methyl]-2-[(morpholin-4-yl)methyl]-1H-1,3-benzodiazole is unique due to its combination of a benzimidazole core and a morpholine ring, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
4-[[1-[(2-methylphenyl)methyl]benzimidazol-2-yl]methyl]morpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O/c1-16-6-2-3-7-17(16)14-23-19-9-5-4-8-18(19)21-20(23)15-22-10-12-24-13-11-22/h2-9H,10-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOZYGGZQXNYESX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C3=CC=CC=C3N=C2CN4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.